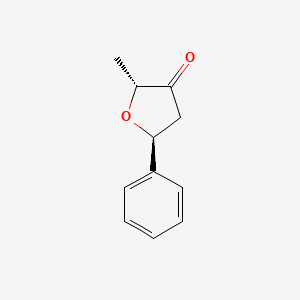
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is an organic compound belonging to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both double and single bonds. The presence of a phenyl group and a methyl group in the structure adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenyl-substituted ketone and an appropriate alkene, the compound can be synthesized via an intramolecular aldol condensation followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon could be used to facilitate hydrogenation reactions, while maintaining the integrity of the furan ring.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of phenyl-substituted carboxylic acids.
Reduction: Formation of fully saturated dihydrofuran derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism by which Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, modulating their activity. The presence of the phenyl group could facilitate binding to hydrophobic pockets in proteins, while the furan ring might participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-5-phenyldihydrofuran-3(2H)-one: Lacks the trans configuration, which might affect its reactivity and binding properties.
2-methyl-5-phenylfuran: Fully unsaturated furan ring, leading to different chemical behavior.
5-phenyldihydrofuran-3(2H)-one: Lacks the methyl group, which could influence its steric and electronic properties.
Uniqueness
Trans-2-methyl-5-phenyldihydrofuran-3(2H)-one is unique due to its specific configuration and substitution pattern, which can influence its reactivity, binding affinity, and overall chemical behavior. The trans configuration might impart specific stereochemical properties that are advantageous in certain applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(2R,5S)-2-methyl-5-phenyloxolan-3-one |
InChI |
InChI=1S/C11H12O2/c1-8-10(12)7-11(13-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
CZFQLZCPLSCUDD-KCJUWKMLSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C[C@H](O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(=O)CC(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


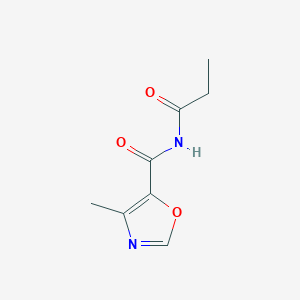

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)

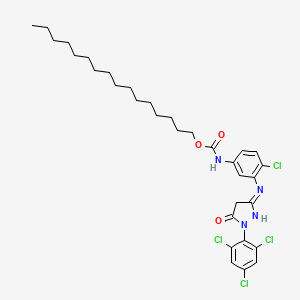
![butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B15211497.png)
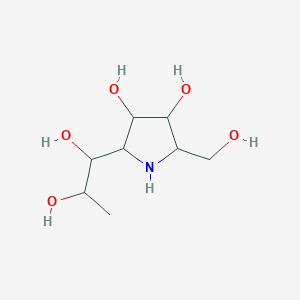
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-4-methoxy-benzamide](/img/structure/B15211519.png)
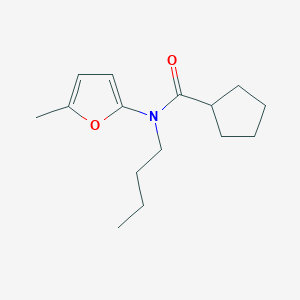
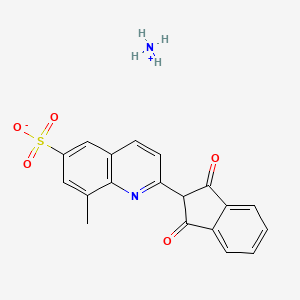
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
